

Spectroscopic Profile of 3,3'-Iminobis(N,N-dimethylpropylamine): A Technical Guide

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Compound of Interest

Compound Name: 3,3'-Iminobis(N,N-dimethylpropylamine)

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This technical guide provides a comprehensive overview of the spectroscopic data for **3,3'-Iminobis(N,N-dimethylpropylamine)**, a versatile polyamine compound. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and structured for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility and accurate data interpretation in a research and development setting.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known as Bis(3-dimethylaminopropyl)amine, is a tridentate ligand with applications in coordination chemistry and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to be a central resource for researchers working with this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **3,3'-Iminobis(N,N-dimethylpropylamine)** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR (Proton NMR) Data

While a publicly available peak list for the ^1H NMR spectrum is not readily available, the expected chemical shifts can be predicted based on the structure. The spectrum is anticipated to show signals corresponding to the N-CH_3 , N-CH_2- , $-\text{CH}_2-$ (central), and the secondary amine N-H protons. The integration of these signals would correspond to the number of protons in each unique environment.

^{13}C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, a detailed public peak list for the ^{13}C NMR spectrum is not available. However, the spectrum is expected to show distinct signals for the methyl carbons (N-CH_3) and the three different methylene carbons ($-\text{CH}_2-$) in the propyl chains.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3,3'-Iminobis(N,N-dimethylpropylamine)** is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations. While a specific peak list is not publicly available, the general regions of absorption for the key functional groups are well-established.

Table 1: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary Amine (R ₂ NH)
2950-2800	C-H Stretch	Alkane (CH ₂ , CH ₃)
~1470	C-H Bend (Scissoring)	Methylene (CH ₂)
~1380	C-H Bend (Rocking)	Methyl (CH ₃)
1250-1020	C-N Stretch	Amine
910-665	N-H Wag	Secondary Amine

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of **3,3'-Iminobis(N,N-dimethylpropylamine)** has been reported by the National Institute of Standards and Technology (NIST).[\[1\]](#)

Table 2: Mass Spectrometry (Electron Ionization) Data[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
58	100	[CH ₂ =N(CH ₃) ₂] ⁺
85	35	[M - HN(CH ₂) ₃ N(CH ₃) ₂] ⁺
44	30	[C ₂ H ₆ N] ⁺
71	25	[C ₄ H ₉ N] ⁺
129	20	[M - C ₃ H ₇ N] ⁺
187	5	[M] ⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety

procedures.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3,3'-Iminobis(N,N-dimethylpropylamine)**.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube and gently invert to ensure a homogeneous solution.

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
 - Use a sufficient number of scans for good signal-to-noise, which will be significantly more than for ^1H NMR.

- Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a single drop of **3,3'-Iminobis(N,N-dimethylpropylamine)** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Place the prepared salt plate assembly into the sample holder.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

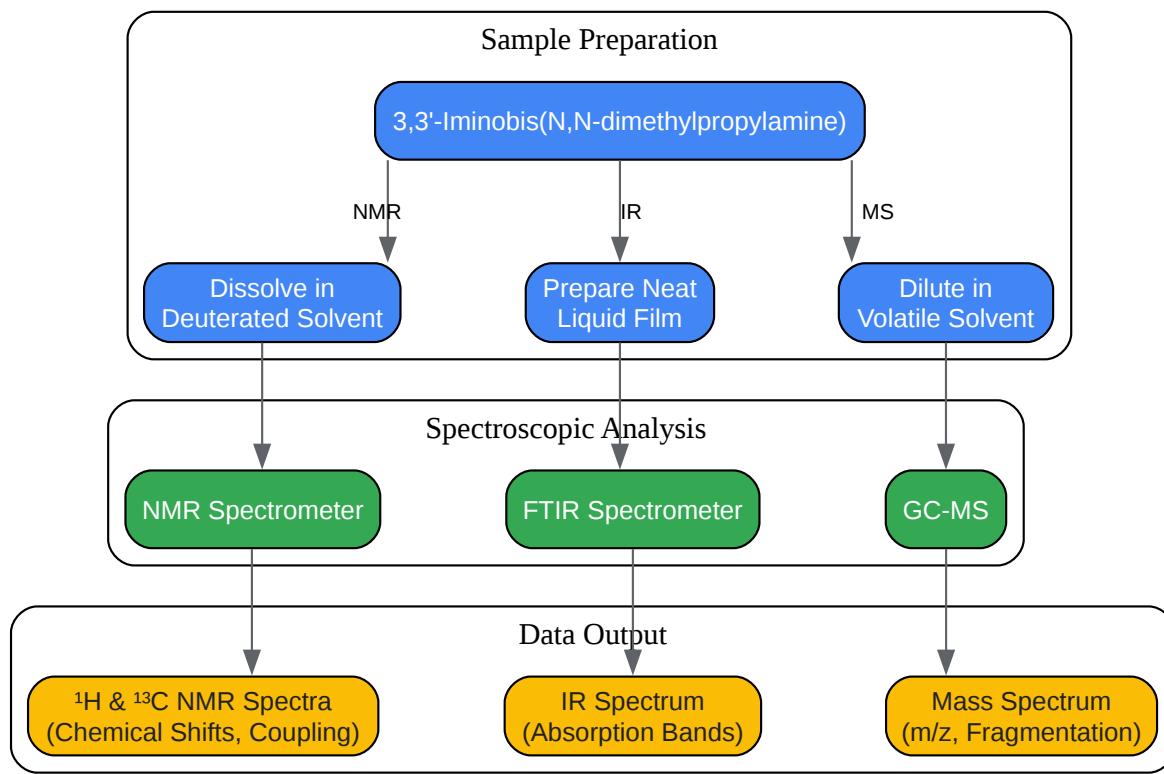
- Prepare a dilute solution of **3,3'-Iminobis(N,N-dimethylpropylamine)** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Further dilute an aliquot of this solution to a final concentration suitable for GC-MS analysis (typically in the $\mu\text{g/mL}$ range).

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar or moderately polar column) to separate the analyte from any impurities.
 - Employ a temperature program that allows for the elution of the compound as a sharp peak.
- Mass Spectrometry:
 - The mass spectrometer should be set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 35-250).
 - The ionization energy is typically set to 70 eV for EI.
 - The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3,3'-Iminobis(N,N-dimethylpropylamine)**.



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Caption: General workflow for the spectroscopic analysis of a liquid amine sample.

This guide provides a foundational understanding of the spectroscopic characteristics of **3,3'-Iminobis(N,N-dimethylpropylamine)**. For more detailed and specific data, it is recommended to consult the original data sources or perform the analyses in a controlled laboratory setting.

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References

- 1. 3,3'-Iminobis(N,N-dimetilpropilamina), Thermo Scientific Chemicals 25 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
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